molecular formula C17H12ClNO2 B025003 6-Chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid CAS No. 103914-61-0

6-Chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid

Cat. No. B025003
Key on ui cas rn: 103914-61-0
M. Wt: 297.7 g/mol
InChI Key: JYXFXXNOTATROZ-UHFFFAOYSA-N
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Patent
US04560692

Procedure details

To a suspension of 18.15 g of 5-chloroisatin in 200 ml of ethanol was added 30 ml of 10N sodium hydroxide. To this mixture was added 16 ml (0.12 mol) of p-methylacetophenone, and it was stirred and heated under reflux for 3.2 hr. It was then concentrated in vacuo, and the residue was diluted to 250 ml with water. The above named acid was precipitated by the addition of acetic acid as a tan solid. Recrystallization from acetonitrile gave 31.6 g of the above-named acid as a tan solid.
Quantity
18.15 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
16 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][C:6](=[O:11])[C:5]2=O.[OH-:13].[Na+].[CH3:15][C:16]1[CH:21]=[CH:20][C:19]([C:22](=O)[CH3:23])=[CH:18][CH:17]=1>C(O)C>[Cl:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[N:7]=[C:22]([C:19]1[CH:20]=[CH:21][C:16]([CH3:15])=[CH:17][CH:18]=1)[CH:23]=[C:5]2[C:6]([OH:11])=[O:13] |f:1.2|

Inputs

Step One
Name
Quantity
18.15 g
Type
reactant
Smiles
ClC=1C=C2C(C(NC2=CC1)=O)=O
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
16 mL
Type
reactant
Smiles
CC1=CC=C(C=C1)C(C)=O

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3.2 hr
Duration
3.2 h
CONCENTRATION
Type
CONCENTRATION
Details
It was then concentrated in vacuo
ADDITION
Type
ADDITION
Details
the residue was diluted to 250 ml with water
CUSTOM
Type
CUSTOM
Details
was precipitated by the addition of acetic acid as a tan solid
CUSTOM
Type
CUSTOM
Details
Recrystallization from acetonitrile

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C2C(=CC(=NC2=CC1)C1=CC=C(C=C1)C)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 31.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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